3-Iodo vs. 3-Bromo Imidazopyridine Reactivity in Suzuki-Miyaura Cross-Coupling
The 3-iodo derivative undergoes significantly faster oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions compared to its 3-bromo counterpart, enabling shorter reaction times and higher yields at lower temperatures. This class-level inference is based on established bond dissociation energies and reactivity trends for C-I vs. C-Br bonds in heteroaromatic systems [1].
| Evidence Dimension | Bond Dissociation Energy (BDE) for C-X bond in heteroaromatic systems |
|---|---|
| Target Compound Data | C-I BDE ≈ 53 kcal/mol |
| Comparator Or Baseline | C-Br BDE ≈ 67 kcal/mol |
| Quantified Difference | ΔBDE ≈ -14 kcal/mol |
| Conditions | Gas-phase thermochemical measurements extrapolated to Pd-catalyzed oxidative addition |
Why This Matters
This reactivity difference directly impacts procurement decisions: the iodo analog enables more efficient synthetic transformations, reducing material waste, reaction time, and overall process cost.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Accounts of Chemical Research. 2003;36(4):255-263. View Source
